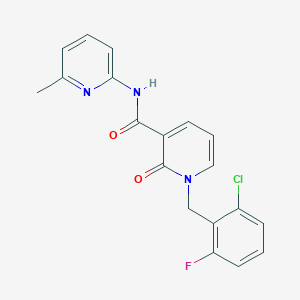
5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one, also known as PDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PDP is a small molecule inhibitor that targets protein-protein interactions, specifically the interaction between the BRD4 protein and acetylated histones. This interaction plays a crucial role in gene expression and has been linked to several diseases, including cancer and inflammation.
Mechanism of Action
5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one targets the BRD4 protein, which plays a crucial role in gene expression by binding to acetylated histones and recruiting transcriptional machinery to activate gene expression. 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one disrupts the interaction between BRD4 and acetylated histones, leading to the inhibition of gene expression. This mechanism of action has been linked to the therapeutic effects of 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one in cancer, inflammation, and cardiovascular diseases.
Biochemical and Physiological Effects:
5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of pro-inflammatory cytokines, and cardioprotective effects. 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is its specificity for the BRD4 protein, which allows for targeted inhibition of gene expression. 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one also has low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one limitation of 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is its relatively low potency, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one research, including the development of more potent analogs, the investigation of its therapeutic potential in other diseases, and the exploration of its mechanism of action in more detail. In addition, the development of targeted delivery systems for 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one may improve its effectiveness and reduce potential side effects. Overall, 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one has great potential as a therapeutic agent and further research is needed to fully explore its therapeutic applications.
Synthesis Methods
The synthesis of 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one involves several steps, starting with the reaction between 2-cyanopyridine and 4-hydroxypiperidine to form 4-(2-pyridyl)piperidine-4-ol. The resulting compound is then reacted with 3-chloropropionyl chloride to form 4-(2-pyridyl)piperidine-4-carboxylic acid 3-chloropropionyl ester. This compound is then reacted with pyrimidine-4-ol to form the final product, 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one.
Scientific Research Applications
5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one has been extensively studied for its potential therapeutic applications in several diseases, including cancer, inflammation, and cardiovascular diseases. 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting the BRD4 protein and disrupting the interaction between BRD4 and acetylated histones. 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function in animal models.
properties
IUPAC Name |
5-(3-pyrimidin-4-yloxypyrrolidine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-12-2-1-10(7-16-12)14(20)18-6-4-11(8-18)21-13-3-5-15-9-17-13/h1-3,5,7,9,11H,4,6,8H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJYNSMUDIMQTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyanophenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2396554.png)
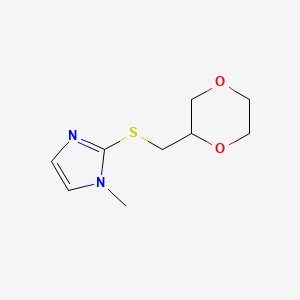
![1-[(3-chlorophenyl)methyl]-3-[4-(1H-pyrazol-4-yl)phenyl]imidazolidin-2-one](/img/structure/B2396559.png)
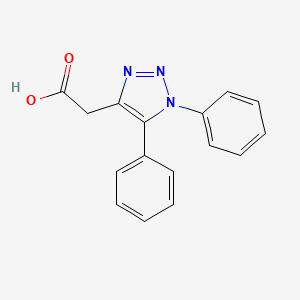
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate](/img/structure/B2396561.png)
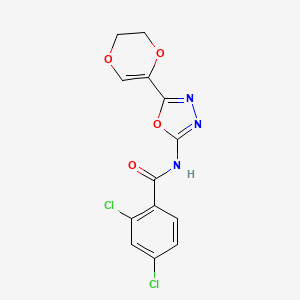

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2396564.png)
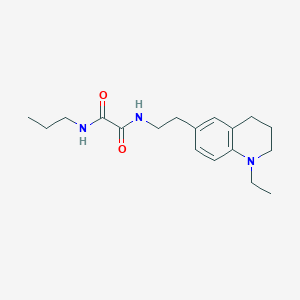
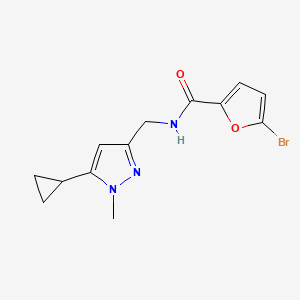
![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396567.png)
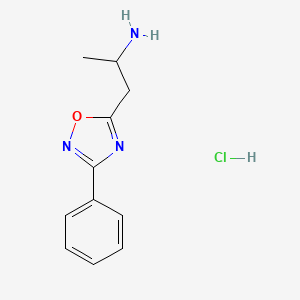
![5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2396573.png)
